4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Description
X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/n (Table 1) . The unit cell parameters are:
| Parameter | Value |
|---|---|
| a (Å) | 8.965 |
| b (Å) | 19.613 |
| c (Å) | 11.456 |
| β (°) | 96.989 |
| Volume (ų) | 1999.3 |
The piperidine ring adopts a chair conformation , with puckering parameters Q = 0.553 Å, θ = 168.8°, and φ = 171.8° . The 4-chlorobenzyl group occupies an equatorial position, minimizing steric hindrance.
Hydrogen Bonding Network Analysis
Intermolecular interactions stabilize the crystal lattice:
- N–H⋯Cl⁻ hydrogen bonds between the protonated piperidine nitrogen and chloride ions (distance: 2.89 Å).
- C–H⋯O interactions involving the ether oxygen (distance: 3.12 Å).
- Weak van der Waals forces between chlorophenyl groups .
These interactions form a layered supramolecular architecture parallel to the (101) plane (Figure 1).
Conformational Analysis of Piperidine Ring System
The piperidine ring’s chair conformation is energetically favored due to:
- Minimized 1,3-diaxial interactions : The 4-chlorobenzyl-ethyl substituent resides equatorially.
- Torsional strain reduction : Dihedral angles for C2–C3–C4–C5 and C5–C6–N1–C2 are 55.2° and -64.7°, respectively .
Comparative studies with piperidine-2-thione derivatives (e.g., half-chair conformers) highlight the role of hybridization state at the α-carbon to nitrogen. Sp³ hybridization in this compound supports chair stability, whereas sp² hybridization in analogs induces distortion .
Electron Density Distribution via DFT Calculations
Density functional theory (DFT) calculations (BLYP functional, 90 Ry cutoff) provide insights into electronic properties:
Key Findings:
Charge distribution :
Frontier molecular orbitals :
Electrostatic potential maps :
Table 2: DFT vs. Experimental Bond Lengths
| Bond | DFT (Å) | SCXRD (Å) |
|---|---|---|
| C–N (piperidine) | 1.47 | 1.46 |
| C–O (ether) | 1.42 | 1.41 |
| C–Cl | 1.74 | 1.73 |
The close agreement validates the computational model .
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXKHNXPVNAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-(piperidin-4-yl)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ethanol derivative attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds .
Biology
The compound is studied for its interactions with biological systems, particularly its effects on cellular receptors and enzymes. The unique piperidine structure allows it to modulate receptor activity, potentially influencing neurotransmitter systems and other physiological pathways .
Medicine
Research indicates that this compound may possess therapeutic properties, including:
- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains, possibly due to enhanced membrane permeability caused by the chlorobenzyl group .
- Antidepressant Effects: Similar compounds have shown potential antidepressant-like effects in animal models by modulating serotonin and norepinephrine pathways .
- Analgesic Properties: The compound may inhibit pain pathways, providing potential applications in pain management.
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for treating infections.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested for antidepressant activity in rodent models. Results showed significant improvements in depressive behaviors when treated with these compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Insights
Halogen Substitution (Cl vs. Br) :
- Bromine analogs (e.g., CAS 1220032-45-0) exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Chlorine’s electronegativity favors dipole interactions in target binding, whereas bromine’s larger atomic radius may sterically hinder interactions .
Linker Length (Ethyl vs.
Bulky substituents (e.g., 1-methyl-1-phenylethyl in CAS 1219963-88-8) introduce steric hindrance, which may reduce off-target interactions or impede binding .
Biological Activity
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO, classified as a piperidine derivative. Its structure features a piperidine ring linked to a 4-chlorobenzyl ether through an ethyl chain. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic properties.
The compound's unique structure allows it to undergo several chemical reactions, making it versatile for synthetic applications. Key reactions include:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Capable of undergoing reduction with hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : The chlorine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The piperidine ring facilitates hydrogen bonding and hydrophobic interactions, modulating the activity of these targets and leading to various physiological effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections. The presence of the chlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
Anticancer Potential
Research has also explored the compound's anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that the chlorobenzyl substitution plays a crucial role in enhancing its cytotoxic effects against cancer cells .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems has been investigated, suggesting potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances may contribute to its effects on serotonin and dopamine receptors, indicating a possible role as an anxiolytic or antidepressant agent.
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
